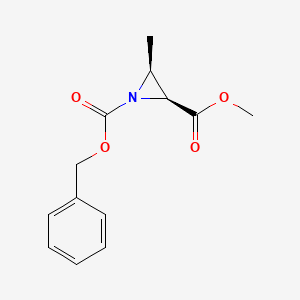

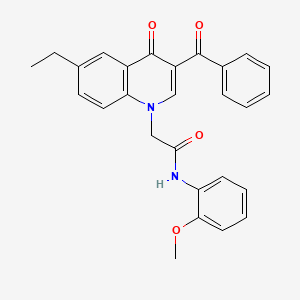

![molecular formula C29H33N3O5S2 B2834027 Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 379701-67-4](/img/structure/B2834027.png)

Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It is a derivative of sulfonamides, which are known for their wide spectrum of biological activities . Sulfonamides conjugated with acetamide fragments exhibit antimicrobial and anticancer activities . This compound is also related to piperidine derivatives, which are important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of such compounds often involves the use of key starting materials like 4-(piperidin-1-ylsulfonyl)aniline . These are then converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature . The target compounds are then synthesized from these intermediates .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like 13 C-NMR . For example, a 13 C-NMR (DMSO-d 6) analysis of a similar compound yielded the following results: δ = 165.2 (C=O), 153.4 ©, 138.3 ©, 132.1 (CH), 129.8 (CH), 121.7 (CH), 120.4 ©, 115.6 ©, 113.1 (CH), 47.0 (CH 2), 44.0 (CH 2), 25.1 (CH 2), 23.4 (CH 2) ppm .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other sulfonamide and piperidine derivatives . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield and melting point of a similar compound were found to be 91% and 75–76 °C respectively .Wissenschaftliche Forschungsanwendungen

- Piperidine derivatives have been explored for their potential as anticancer agents. This compound’s benzyl and piperidine moieties could play a role in inhibiting cancer cell growth or metastasis .

- Researchers might assess its efficacy against specific viruses, such as HIV, using in vitro or in vivo models .

- The benzamido group suggests potential enzyme inhibition. Researchers could investigate its interaction with specific enzymes, such as dihydrofolate reductase (DHFR) .

Anticancer Agents

Antiviral Activity

Enzyme Inhibition

Wirkmechanismus

The mechanism of action of sulfonamide derivatives often involves the inhibition of dihydrofolate reductase (DHFR), which is a prominent mechanism through which these compounds exhibit antimicrobial and antitumor activities . A molecular docking study can be performed to identify the mode of action of the synthesized compounds and their binding interactions with the active sites of DHFR .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug design . This could include screening for cytotoxic activity against various cell lines , as well as the discovery and biological evaluation of potential drugs containing this compound .

Eigenschaften

IUPAC Name |

ethyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O5S2/c1-2-37-29(34)26-24-15-18-31(19-21-9-5-3-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-4-8-17-32/h3,5-6,9-14H,2,4,7-8,15-20H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMYMKBZRRDZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

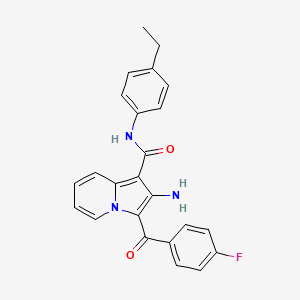

![1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B2833949.png)

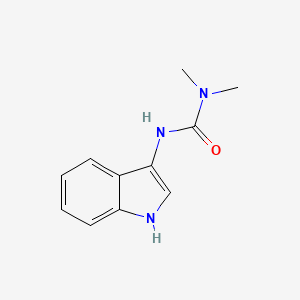

![1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2833952.png)

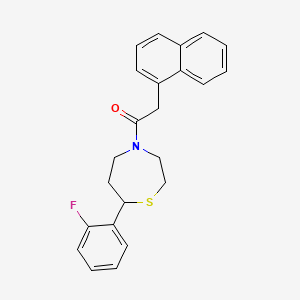

![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol](/img/structure/B2833954.png)